2,4-Nonadiene

Physical Chemistry Process Engineering Flavour Volatility

2,4-Nonadiene (CAS 56700-78-8, specifically the (2E,4E)-stereoisomer; generic CAS 34266-16-5) is an acyclic, conjugated alkadiene with molecular formula C₉H₁₆ and molecular weight 124.22 g/mol. It is classified as a synthetic flavouring agent by JECFA (No.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 56700-78-8
Cat. No. B1623287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Nonadiene
CAS56700-78-8
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCC=CC=CCCCC
InChIInChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7,9H,4,6,8H2,1-2H3
InChIKeyHKEBYUNPANBGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Slightly Soluble (in ethanol)

2,4-Nonadiene (CAS 56700-78-8): Procurement-Relevant Identity and Baseline Properties for Scientific Selection


2,4-Nonadiene (CAS 56700-78-8, specifically the (2E,4E)-stereoisomer; generic CAS 34266-16-5) is an acyclic, conjugated alkadiene with molecular formula C₉H₁₆ and molecular weight 124.22 g/mol. It is classified as a synthetic flavouring agent by JECFA (No. 2192) and FEMA (No. 4292), with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' as evaluated in 2014 [1]. The compound is a colourless liquid with a petroleum-like aroma, a boiling point of 153–156 °C, density approximately 0.755 g/mL at 25 °C, refractive index 1.443–1.449, and estimated logP of ~4.5 . Its conjugated diene structure imparts distinct chemical reactivity and sensory properties that differentiate it from non-conjugated positional isomers.

Why 2,4-Nonadiene (CAS 56700-78-8) Cannot Be Generically Substituted: The Quantified Risk of Isomer Interchangeability


Nonadiene isomers differ fundamentally in the position and conjugation of their double bonds, and these structural variations produce quantifiable differences in boiling point, vapour pressure, density, refractive index, and sensory potency. For instance, commercial-grade 2,4-nonadiene typically contains only 79–80% of the target (2E,4E)-isomer, with concurrent impurities including 1,3-nonadiene (~11%), 2,7-nonadiene (1–6%), and 2,6-nonadiene (3–4%) [1]. This compositional reality means that procurement without verified isomer-distribution specifications risks introducing functionally distinct contaminants that alter both physical behaviour and organoleptic performance. Even closely related conjugated isomers such as 1,3-nonadiene exhibit different UV extinction coefficients (ε 24,000–28,000) and distinct pyrolytic rearrangement behaviour compared to 2,4-nonadiene [2]. The evidence presented in Section 3 demonstrates why simple 'nonadiene' substitution is chemically unsound.

Quantitative Evidence Guide: 2,4-Nonadiene (CAS 56700-78-8) vs. Closest Analogs — Differentiated Dimensions for Scientific Procurement


Boiling Point and Vapour Pressure: 2,4-Nonadiene vs. 1,8-Nonadiene (Isolated Diene Comparator)

2,4-Nonadiene exhibits a significantly higher boiling point and lower vapour pressure compared to the non-conjugated isomer 1,8-nonadiene, reflecting enhanced intermolecular interactions arising from its conjugated π-system. This directly impacts distillation-based purification, headspace partitioning, and flavour-release kinetics [REFS-1, REFS-2].

Physical Chemistry Process Engineering Flavour Volatility

Aroma Threshold in Water: 2,4-Nonadiene as the Most Potent Green Odorant Among Nonadiene Isomers in Oxidized Fish Oil

GC–MS analysis of autoxidized menhaden oil identified three nonadiene isomers. Among these, 2,4-nonadiene was characterised as the most potent green aroma compound, with an aroma threshold in water of 7.8 ppb. It contributed characteristic green, fishy off-notes that define oxidative deterioration in omega-3-rich oils [REFS-1, REFS-2]. While the other two co-eluting isomers were detected by mass spectra and retention indices, 2,4-nonadiene was the sole isomer whose sensory impact was explicitly quantified at the sub-ppb level.

Flavour Chemistry Food Science Sensory Analysis

Fatty Acid Precursor Specificity: 2,4-Nonadiene Is Predominantly ω-6-Derived, Unlike ω-3-Derived Green Flavor Congeners

A critical differentiation revealed by Faraji et al. (2025) is that 2,4-nonadiene is predominantly generated from omega-6 (ω-6) polyunsaturated fatty acids, whereas the classic cucumber-like green aroma compound (E,Z)-2,6-nonadienal — the aldehyde analog most often associated with nonadiene-related flavour chemistry — originates primarily from omega-3 (ω-3) fatty acids [1]. This divergent precursor specificity means that 2,4-nonadiene serves as a distinct chemical marker for ω-6 lipid oxidation, with different kinetic and compositional behaviour in complex food matrices.

Lipid Oxidation Flavour Biogenesis Food Chemistry

Pyrolytic Formation Selectivity: 2,4-Nonadiene Exhibits Distinct Thermal Rearrangement Behaviour vs. 1,3-Nonadiene

List et al. (1971) demonstrated that pyrolysis of 4-acetoxy-2-nonene (II) yields an approximately 50:50 mixture of 1,3- and 2,4-nonadienes due to allylic rearrangement prior to elimination, whereas pyrolysis of 3-acetoxy-1-nonene (I) produces about 85% 1,3-nonadiene and only 15% 2,4-nonadiene [1]. This quantitative difference in pyrolytic product distribution establishes that the 2,4-isomer is the thermodynamically favoured product from precursor rearrangement, yet its synthetic access requires specific precursor selection. Both pathways yield almost exclusively conjugated products, underscoring the thermodynamic preference for conjugation.

Organic Synthesis Thermal Chemistry Isomerisation

Aroma Enhancement Patent Protection: 2,4-Nonadiene as a Proprietary 'Radiance' Enhancer at 1 ppb–10 ppm

Givaudan's US Patent 10,582,721 (filed 2011, granted 2020) specifically claims 2,4-nonadiene as a method for enhancing the 'radiance' of aroma compositions. The claimed effective concentration range is 1 ppb to 10 ppm, more particularly 100 ppb to 1 ppm [REFS-1, REFS-2]. The patent explicitly states that 2,4-nonadiene — not previously considered a flavourant in its own right — surprisingly provides a 'much stronger aroma sensation' across a wide variety of compositions, reducing the quantity of additional aroma ingredients required. No other nonadiene isomer is claimed for this function.

Flavour Technology Intellectual Property Aroma Enhancement

Isomeric Purity Specifications: Commercial 2,4-Nonadiene Contains Defined Levels of Co-Isomers That Impact Reproducibility

Technical-grade 2,4-nonadiene is not a single-isomer product. According to manufacturer specifications, the commercial material contains 79–80% of the target (2E,4E)-isomer, with other isomers specified as: 1,3-nonadiene ~11%, 2,7-nonadiene 1–6%, and 2,6-nonadiene 3–4% [1]. The acid value is capped at ≤1, and the refractive index specification is 1.443–1.449. The JECFA/EFSA evaluation further notes that commercial material is a mixture of (2E,4E)-nonadiene, (2E,4Z)-nonadiene, and (1,3E)-nonadiene in an approximate ratio of 6:3:1, with additional nonadiene isomers present in smaller quantities [2]. This defined isomeric profile must be accounted for in reproducible experimental design and in setting acceptance criteria for incoming materials.

Quality Control Analytical Chemistry Procurement Specifications

Evidence-Anchored Application Scenarios for 2,4-Nonadiene (CAS 56700-78-8) in Research and Industrial Procurement


ω-6-Specific Lipid Oxidation Marker in Food Science and Fish Oil Stability Studies

Because 2,4-nonadiene is predominantly derived from omega-6 fatty acids — in contrast to the ω-3-derived (E,Z)-2,6-nonadienal — it serves as an orthogonal chemical marker for tracking ω-6-specific oxidative degradation [1]. Researchers designing accelerated oxidation studies can use 2,4-nonadiene quantification (by GC–MS with authenticated retention indices) alongside ω-3 markers to deconvolute the contribution of different fatty acid pools to off-flavour development. Its low aroma threshold of 7.8 ppb in water ensures detection at analytically meaningful concentrations well before sensory rejection thresholds are reached [1].

Process Engineering and Volatile Delivery System Design Requiring Controlled Volatility

The lower vapour pressure of 2,4-nonadiene (4.0 mmHg at 25 °C) compared to the isolated diene 1,8-nonadiene (6.9 mmHg) — representing a ~42% reduction in volatility — makes 2,4-nonadiene the preferred choice when designing headspace delivery systems, encapsulation matrices, or controlled-release flavour formulations where excessive volatility would compromise shelf-life or dose consistency . The higher boiling point (ΔTboil ≈ +12.5 °C relative to 1,8-nonadiene) also affects distillative purification and solvent-recovery process parameters [REFS-2, REFS-3].

Patent-Secured Aroma Enhancement in Consumer Product Formulations

Formulators of fine fragrances, foodstuffs, oral care products, and cleaning compositions can incorporate 2,4-nonadiene at concentrations of 100 ppb to 1 ppm to achieve the 'enhanced radiance' effect protected under US Patent 10,582,721 [2]. This patent-protected functionality provides a legally defensible competitive advantage: the same effect cannot be claimed using isomeric alternatives such as 1,3-nonadiene or 1,8-nonadiene, which lack equivalent demonstration of aroma-enhancement properties [2].

Analytical Reference Standardisation and Isomer-Specific Method Validation

Given that commercial 2,4-nonadiene contains a defined co-isomer profile (1,3-nonadiene ~11%, 2,7-nonadiene 1–6%, 2,6-nonadiene 3–4%) [3], analytical laboratories must use this information to validate GC or GC–MS methods that can resolve the target (2E,4E)-isomer from its co-eluting or near-eluting impurities. The documented retention indices (e.g., 1010, 961, 1014 on multiple stationary phases) [4] and the availability of JECFA-evaluated reference specifications enable robust method transfer and inter-laboratory reproducibility for regulatory or quality-control applications.

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